molecular formula C21H18ClN3O4S B2516989 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 894029-92-6

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2516989
CAS RN: 894029-92-6
M. Wt: 443.9
InChI Key: CYXUIIJQJNUCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Excretion Studies

(Karanam et al., 2007) explored the metabolism and excretion of a structurally related compound, demonstrating the major route of excretion via feces and urinary excretion. This study highlighted the compound's rapid absorption and the presence of metabolites in various biological matrices, providing a foundation for understanding the metabolic pathways of related chemical entities.

Pharmacogenetic Considerations

(Linakis et al., 2018) discussed the role of genetic variability in the metabolism of acetaminophen, a drug with a similar metabolic profile to the compound of interest. The study underscored the importance of genetic factors in drug metabolism, potentially influencing the effectiveness and safety of drugs, including those structurally related to the compound .

Toxicological Insights

(Shahani et al., 2004) provided insights into the toxicological effects of ketamine, a drug with NMDA receptor antagonist properties, similar to the pharmacological action implied by the structure of the compound . Understanding the toxicological profile and adverse effects of ketamine can guide research on related compounds, emphasizing the need for careful evaluation of safety and risk factors.

Environmental and Biological Monitoring

(Chu et al., 2003) focused on the distribution of methyl sulfone metabolites of PCBs and DDE in human tissues, shedding light on the environmental and biological persistence of metabolites related to the compound of interest. This study emphasizes the significance of monitoring and understanding the environmental and health implications of chemical compounds and their metabolites.

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-14-10-20(24-29-14)23-21(26)12-25-11-19(16-7-3-5-9-18(16)25)30(27,28)13-15-6-2-4-8-17(15)22/h2-11H,12-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXUIIJQJNUCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

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